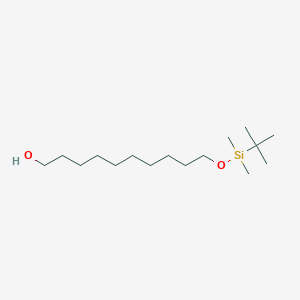
10-((tert-Butyldimethylsilyl)oxy)decan-1-ol
Overview
Description
10-((tert-Butyldimethylsilyl)oxy)decan-1-ol is a chemical compound with the CAS Number: 90934-00-2 . It has a molecular weight of 288.55 and its IUPAC name is 10-((tert-butyldimethylsilyl)oxy)decan-1-ol . It is used as an intermediate in organic synthesis and pharmaceutical synthesis .
Molecular Structure Analysis
The molecular formula of 10-((tert-Butyldimethylsilyl)oxy)decan-1-ol is C16H36O2Si . The InChI code is 1S/C16H36O2Si/c1-16(2,3)19(4,5)18-15-13-11-9-7-6-8-10-12-14-17/h17H,6-15H2,1-5H3 .Chemical Reactions Analysis
As mentioned earlier, tert-butyldimethylsilyl ethers can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that 10-((tert-Butyldimethylsilyl)oxy)decan-1-ol might also participate in similar reactions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 288.54 . Unfortunately, the specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Scientific Research Applications
- 10-((tert-Butyldimethylsilyl)oxy)decan-1-ol serves as a crucial reagent in the total synthesis of several natural products:
- The tert-butyldimethylsilyl (TBDMS) group is easily introduced and removed, making it a versatile protecting group .
Total Synthesis of Natural Products
Hydroxyl Group Protection
One-Pot Oxidative Deprotection
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , which suggests it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.
Mode of Action
As an organic synthesis intermediate, its interactions with its targets would depend on the specific chemical reactions it’s involved in. The tert-butyldimethylsilyl (TBDMS) group is often used in organic synthesis to protect hydroxyl groups, suggesting that this compound may interact with its targets through the hydroxyl group .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of 10-((tert-Butyldimethylsilyl)oxy)decan-1-ol . For instance, its storage temperature is recommended to be 28°C , suggesting that it may be sensitive to heat.
properties
IUPAC Name |
10-[tert-butyl(dimethyl)silyl]oxydecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O2Si/c1-16(2,3)19(4,5)18-15-13-11-9-7-6-8-10-12-14-17/h17H,6-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFKYLCYAQNIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-((tert-Butyldimethylsilyl)oxy)decan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




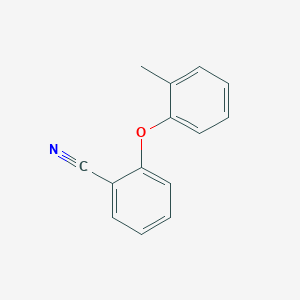
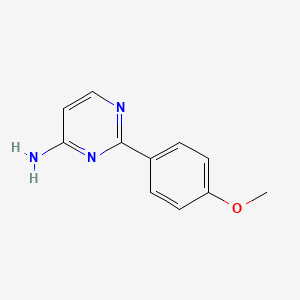

![[2-(3-Methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3166176.png)
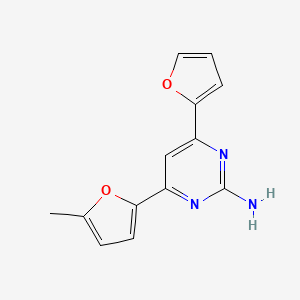
amine](/img/structure/B3166202.png)
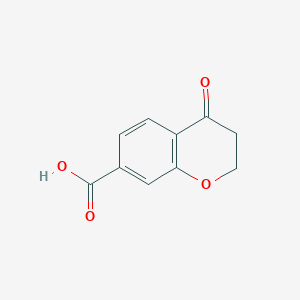

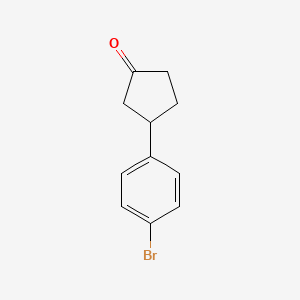
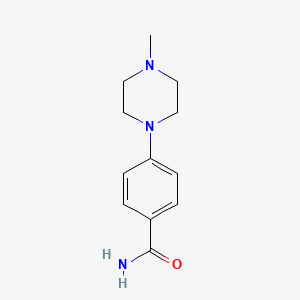
![2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B3166223.png)

![Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) Rh2(S-PTAD)4](/img/structure/B3166248.png)